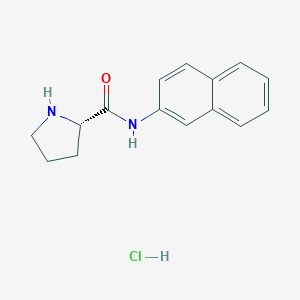

L-Proline beta-naphthylamide hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXYCTFKKXKIPY-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584973 | |

| Record name | N-Naphthalen-2-yl-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169553-07-5, 97216-16-5 | |

| Record name | 2-Pyrrolidinecarboxamide, N-2-naphthalenyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169553-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Naphthalen-2-yl-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-PROLINE B-NAPHTHYLAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Proline β-Naphthylamide Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Proline β-naphthylamide hydrochloride is a synthetic chromogenic substrate extensively utilized in biochemical assays to detect and quantify the activity of specific proteases, most notably proline aminopeptidase. Its utility extends to the screening of enzyme inhibitors, particularly for dipeptidyl peptidase-IV (DPP-IV), a significant target in drug development for type 2 diabetes. This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for L-Proline β-naphthylamide hydrochloride, tailored for a scientific audience.

Chemical and Physical Properties

L-Proline β-naphthylamide hydrochloride is the hydrochloride salt of the amide formed between the carboxyl group of L-proline and the amino group of 2-naphthylamine. The hydrochloride form enhances its solubility in aqueous solutions, a critical feature for its use in biochemical assays.

| Property | Value |

| CAS Number | 97216-16-5[1][2] |

| Molecular Formula | C₁₅H₁₆N₂O·HCl[1] |

| Molecular Weight | 276.76 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Melting Point | 272 - 278 °C[3] |

| Solubility | Soluble in 50% aqueous acetic acid (50 mg/mL). |

| Optical Rotation | [α]D²⁴ = -44 ± 1 ° (c = 1, H₂O)[3] |

| Storage | Store at -20°C.[1] |

Applications in Research and Development

The primary application of L-Proline β-naphthylamide hydrochloride lies in its role as a chromogenic substrate for enzymes that cleave N-terminal proline residues.

Enzyme Activity Assays

It is a key substrate for determining the activity of proline aminopeptidase (EC 3.4.11.5).[4] This enzyme hydrolyzes the peptide bond between the proline residue and the β-naphthylamine moiety. The release of β-naphthylamine, a chromogenic compound, can be quantified to determine the rate of the enzymatic reaction.[5]

Inhibitor Screening

Given its role as a substrate for dipeptidyl peptidase-IV (DPP-IV), L-Proline β-naphthylamide hydrochloride is employed in high-throughput screening assays to identify and characterize DPP-IV inhibitors.[6] DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes.

Neuroscience Research

Some studies have explored the effects of L-proline and its derivatives on neuronal energy metabolism. Research on brain cortical slices suggests that L-proline can shift glycolytic flux towards mitochondrial oxidation.[5][7] However, the direct involvement of L-Proline β-naphthylamide hydrochloride in specific neurological signaling pathways, beyond its function as an enzyme substrate, is not extensively documented.

Experimental Protocols

General Principle of the Enzyme Assay

The enzymatic assay using L-Proline β-naphthylamide hydrochloride is based on the enzymatic cleavage of the substrate, which releases free β-naphthylamine. The amount of liberated β-naphthylamine is then determined, typically through a colorimetric reaction.

Spectrophotometric Assay for Proline Aminopeptidase

This protocol is a representative example and may require optimization for specific experimental conditions.

Materials:

-

L-Proline β-naphthylamide hydrochloride

-

Enzyme source (e.g., purified proline aminopeptidase or cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Fast Garnet GBC salt solution (for color development)

-

Triton X-100 solution (optional, to stop the reaction and clarify)

-

Microplate reader or spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of L-Proline β-naphthylamide hydrochloride in the assay buffer. The final concentration in the assay typically ranges from 0.1 to 2 mM.

-

Enzyme Reaction:

-

In a microplate well or cuvette, add the assay buffer.

-

Add the enzyme solution.

-

Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Incubate for a defined period (e.g., 10-60 minutes).

-

-

Color Development:

-

Stop the reaction by adding a solution of Fast Garnet GBC salt. This diazonium salt couples with the released β-naphthylamine to form a colored azo dye.

-

A Triton X-100 solution can be added to enhance color stability and prevent precipitation.

-

-

Measurement:

-

Measure the absorbance of the resulting colored product at a specific wavelength (typically around 520-550 nm).

-

-

Quantification:

-

Create a standard curve using known concentrations of β-naphthylamine to determine the amount of product formed in the enzymatic reaction.

-

Safety and Handling

Hazard Identification:

-

L-Proline β-naphthylamide hydrochloride itself is not classified as hazardous.

-

Crucially, the enzymatic reaction product, β-naphthylamine, is a known carcinogen. Therefore, appropriate safety precautions must be taken when handling the reaction mixture and waste.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the compound and all reaction mixtures in a well-ventilated area or a chemical fume hood.

-

Dispose of all waste containing β-naphthylamine according to institutional and local regulations for carcinogenic materials.

Alternative Substrates

Due to the carcinogenic nature of β-naphthylamine, alternative chromogenic or fluorogenic substrates for proline aminopeptidase and DPP-IV have been developed. One common alternative is L-Proline p-nitroanilide (pNA) . The enzymatic cleavage of L-Proline pNA releases p-nitroaniline, which is a yellow compound that can be directly measured spectrophotometrically at around 405 nm, eliminating the need for a secondary coupling reaction. The use of pNA-based substrates offers a safer alternative for routine enzyme assays.

Conclusion

L-Proline β-naphthylamide hydrochloride remains a valuable tool for specific applications in enzymology and drug discovery, particularly for the characterization of proline-specific peptidases. Its use necessitates stringent safety protocols due to the carcinogenic nature of its enzymatic byproduct. For routine and high-throughput applications, the consideration of safer alternative substrates is highly recommended. This guide provides the foundational knowledge for researchers to effectively and safely incorporate this compound into their experimental designs.

References

- 1. ≥99%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. DSpace [researchrepository.ul.ie]

- 5. L-Proline beta-naphthylamide hydrochloride (169553-07-5) for sale [vulcanchem.com]

- 6. Catalytic properties and inhibition of proline-specific dipeptidyl peptidases II, IV and VII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Proline Alters Energy Metabolism in Brain Cortical Tissue Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Proline β-Naphthylamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structure, function, and applications of L-Proline β-naphthylamide hydrochloride. It is intended to be a valuable resource for researchers and professionals involved in enzymology, drug discovery, and diagnostics.

Core Structure and Physicochemical Properties

L-Proline β-naphthylamide hydrochloride is a synthetic chromogenic substrate widely used for the detection and quantification of certain peptidase activities. Its structure consists of an L-proline residue linked to a β-naphthylamine molecule via an amide bond. The hydrochloride salt form enhances its solubility in aqueous solutions.

The enzymatic cleavage of the amide bond by specific peptidases releases free β-naphthylamine, a fluorescent and chromogenic molecule. The amount of β-naphthylamine released, which can be quantified spectrophotometrically or fluorometrically, is directly proportional to the enzyme's activity.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O·HCl | [1][2] |

| Molecular Weight | 276.76 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water and various buffer systems | [1] |

| Storage Temperature | -20°C | [2][3] |

Functional Significance and Applications

The primary function of L-Proline β-naphthylamide hydrochloride is as a substrate for enzymes that cleave N-terminal proline residues from peptides. This property makes it a valuable tool in several scientific and clinical applications:

-

Enzyme Characterization: It is extensively used to assay the activity of prolyl aminopeptidases and other related enzymes. The kinetic parameters of these enzymes, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined using this substrate.

-

Drug Discovery: This compound serves as a crucial reagent in high-throughput screening for inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and prolyl oligopeptidase (POP). These enzymes are significant therapeutic targets for type 2 diabetes, neurodegenerative diseases, and certain cancers.

-

Clinical Diagnostics: Assays based on the hydrolysis of L-Proline β-naphthylamide hydrochloride are employed in clinical microbiology to identify bacteria possessing specific peptidase activities.

Key Enzymatic Interactions and Signaling Pathways

L-Proline β-naphthylamide hydrochloride is a substrate for a class of enzymes known as prolyl aminopeptidases. Two of the most clinically relevant enzymes that interact with proline-containing substrates are Dipeptidyl Peptidase-IV (DPP-IV) and Prolyl Oligopeptidase (POP).

Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV, also known as CD26, is a transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of various physiologically important peptides, including incretins like glucagon-like peptide-1 (GLP-1). By inactivating GLP-1, DPP-IV plays a crucial role in glucose homeostasis.[4][5] Inhibition of DPP-IV is a major therapeutic strategy for the management of type 2 diabetes. The general signaling pathway involving DPP-IV is depicted below.

Prolyl Oligopeptidase (POP)

POP is a cytosolic serine peptidase that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. It is implicated in the metabolism of several neuropeptides and peptide hormones, and its dysregulation has been linked to neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[6][7][8][9] The catalytic mechanism of POP involves a catalytic triad of serine, aspartate, and histidine residues.

Experimental Protocols

Spectrophotometric Assay of Prolyl Aminopeptidase Activity

This protocol provides a general method for determining the activity of prolyl aminopeptidase using L-Proline β-naphthylamide hydrochloride as the substrate.

Materials:

-

L-Proline β-naphthylamide hydrochloride

-

Prolyl aminopeptidase enzyme solution

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Fast Garnet GBC salt solution

-

Spectrophotometer

Procedure:

-

Prepare the substrate solution: Dissolve L-Proline β-naphthylamide hydrochloride in the Tris-HCl buffer to a final concentration of 1 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, mix 500 µL of the substrate solution with 400 µL of Tris-HCl buffer.

-

Initiate the reaction: Add 100 µL of the enzyme solution to the reaction mixture and mix gently.

-

Incubate: Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction: Add 100 µL of the Fast Garnet GBC salt solution to the mixture to stop the enzymatic reaction and initiate color development.

-

Measure absorbance: Measure the absorbance of the solution at 525 nm using a spectrophotometer.

-

Calculate enzyme activity: The enzyme activity is proportional to the change in absorbance over time. A standard curve using known concentrations of β-naphthylamine should be prepared to quantify the amount of product formed.

Quantitative Data

While specific kinetic parameters can vary depending on the enzyme source and assay conditions, the following table provides representative data for the hydrolysis of L-Proline β-naphthylamide by prolyl aminopeptidase.

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH |

| Porcine Intestinal Mucosa | 0.25 | 15.4 | ~9.0 |

Note: The kcat/Km value for proline-beta-naphthylamide is reported to be the most efficient among several aminopeptidase substrates for the enzyme from porcine intestinal mucosa.[10]

Conclusion

L-Proline β-naphthylamide hydrochloride is a versatile and indispensable tool in the fields of biochemistry, drug discovery, and clinical diagnostics. Its utility as a chromogenic substrate for prolyl aminopeptidases allows for the sensitive and specific measurement of enzyme activity. A thorough understanding of its properties and applications, as outlined in this guide, is crucial for researchers and professionals seeking to investigate the roles of these important enzymes in health and disease.

References

- 1. L-Proline beta-naphthylamide hydrochloride (169553-07-5) for sale [vulcanchem.com]

- 2. L-Proline β-naphthylamide hydrochloride - Creative Enzymes [creative-enzymes.com]

- 3. L-Proline β-naphthylamide =99 97216-16-5 [sigmaaldrich.com]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]

- 7. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Heart of the Matter: A Technical Guide to the Mechanism of Action of L-Proline β-Naphthylamide Hydrochloride

For Immediate Release

A Deep Dive into the Core Mechanism and Utility of a Key Enzymatic Substrate for Researchers in Drug Discovery and Neuroscience

This technical guide provides an in-depth exploration of the mechanism of action and applications of L-Proline β-naphthylamide hydrochloride, a chromogenic and fluorogenic substrate pivotal for the characterization of specific peptidases. Tailored for researchers, scientists, and drug development professionals, this document elucidates the enzymatic cleavage of this substrate, details experimental protocols for its use, and explores its relevance in the study of significant signaling pathways.

Core Mechanism: Unveiling Peptidase Activity

L-Proline β-naphthylamide hydrochloride serves as a specific substrate for a class of enzymes known as aminopeptidases, particularly those with a specificity for cleaving N-terminal proline residues. These enzymes, including Proline Aminopeptidase, Prolyl Oligopeptidase (PREP), and Dipeptidyl Peptidase IV (DPP-IV), play crucial roles in various physiological processes, including neuropeptide metabolism and signal transduction.

The fundamental mechanism of action involves the enzymatic hydrolysis of the amide bond linking the L-proline residue to the β-naphthylamine moiety. This cleavage event releases free β-naphthylamide, a molecule that can be readily detected and quantified by either fluorometric or colorimetric methods. The rate of β-naphthylamide formation is directly proportional to the enzymatic activity of the peptidase in the sample.

dot

L-Proline Beta-Naphthylamide Hydrochloride: A Comprehensive Technical Guide to Substrate Specificity and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Proline beta-naphthylamide hydrochloride is a synthetic chromogenic substrate widely utilized in biochemical assays to detect and quantify the activity of specific proteases. Its chemical structure, consisting of an L-proline residue linked to a beta-naphthylamine molecule, makes it a valuable tool for studying enzymes that exhibit specificity for cleaving peptide bonds involving proline. This technical guide provides an in-depth exploration of the substrate specificity of L-Proline beta-naphthylamide, detailed experimental protocols for its use, and a summary of the kinetic parameters of enzymes that hydrolyze this compound.

Core Concepts: The Enzymology of Proline-Specific Peptidases

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making peptide bonds involving this imino acid resistant to cleavage by many common proteases. A specialized class of enzymes, known as prolyl peptidases, has evolved to specifically recognize and hydrolyze these bonds. L-Proline beta-naphthylamide serves as an effective substrate for several of these enzymes, enabling the characterization of their activity and inhibition. Upon enzymatic cleavage of the amide bond, the release of beta-naphthylamine can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity.

Enzyme Substrate Specificity

This compound is primarily a substrate for aminopeptidases that cleave the N-terminal amino acid from a peptide or protein. The key enzymes that demonstrate significant hydrolytic activity towards this substrate are detailed below.

Proline Aminopeptidase (EC 3.4.11.5)

Also known as prolyl aminopeptidase, this enzyme specifically removes N-terminal proline residues from peptides. Research on a novel proline-beta-naphthylamidase from porcine intestinal mucosa revealed that it efficiently hydrolyzes L-proline-beta-naphthylamide.[1] This enzyme also shows activity towards other amino acid-beta-naphthylamide conjugates, but the catalytic efficiency (kcat/Km) is highest for the proline derivative.[1]

Dipeptidyl Peptidase IV (DPP-IV, CD26; EC 3.4.14.5)

DPP-IV is a serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides.[2] It plays a crucial role in various physiological processes, including glucose homeostasis and immune regulation. While Gly-Pro-p-nitroanilide is a commonly used substrate for DPP-IV, the enzyme also hydrolyzes other X-Proline derivatives, including those with a naphthylamide leaving group.[2]

Prolidase (EC 3.4.13.9)

Prolidase is a manganese-dependent dipeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline residue.[3][4][5] While its primary substrates are X-Pro dipeptides, it can also exhibit activity towards synthetic substrates like L-proline-beta-naphthylamide, although this is not its classic substrate.

Quantitative Enzyme Kinetics

The interaction between an enzyme and its substrate can be quantified by determining the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source Organism |

| Proline-beta-naphthylamidase | L-Proline beta-naphthylamide | Not explicitly stated, but implied to be the most efficient substrate | Not specified | Highest among tested substrates | Porcine intestinal mucosa |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-2-naphthylamide | 0.66 | Not specified | Not specified | Porcine kidney |

Note: Specific kinetic parameters for L-Proline beta-naphthylamide are not always readily available in the literature. The provided data for DPP-IV is for a structurally similar substrate and serves as a valuable reference point.

Experimental Protocols

General Principle of Assay

The enzymatic hydrolysis of L-Proline beta-naphthylamide releases free beta-naphthylamine. This product can be quantified colorimetrically after a coupling reaction with a diazonium salt, typically Fast Garnet GBC, to form a stable azo dye. The absorbance of this dye is measured at a specific wavelength (e.g., 520-550 nm), and the concentration of the product is determined from a standard curve of beta-naphthylamine.

Protocol 1: Assay for Proline Aminopeptidase Activity

This protocol is adapted from the study of a novel proline-beta-naphthylamidase.[1]

Materials:

-

This compound (Substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0-9.0)

-

Enzyme solution (purified or cell lysate)

-

Fast Garnet GBC salt solution

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Beta-naphthylamine (for standard curve)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Substrate Solution: Dissolve this compound in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM).

-

Prepare Standard Curve: Prepare a series of beta-naphthylamine standards of known concentrations in the same buffer.

-

Enzyme Reaction:

-

In a microcentrifuge tube or a well of a microplate, add the appropriate volume of Tris-HCl buffer.

-

Add the enzyme solution.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Stop Reaction: Terminate the reaction by adding an equal volume of TCA solution. This will precipitate the protein.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

-

Color Development:

-

Transfer the supernatant to a new tube or well.

-

Add the Fast Garnet GBC salt solution and mix.

-

Allow the color to develop for a specified time (e.g., 15 minutes) at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculation: Determine the amount of beta-naphthylamine released using the standard curve and calculate the enzyme activity (e.g., in µmol/min/mg of protein).

Protocol 2: Assay for Dipeptidyl Peptidase IV (DPP-IV) Activity

This protocol is a general method that can be adapted for L-Proline beta-naphthylamide.

Materials:

-

This compound (Substrate)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

DPP-IV enzyme solution

-

Fast Garnet GBC salt solution or a fluorometric detection reagent

-

TCA or another stop solution

-

Beta-naphthylamine (for standard curve)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare Reagents: Prepare substrate, buffer, and standard solutions as described in Protocol 1.

-

Reaction Setup:

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add the DPP-IV enzyme solution.

-

Add the substrate solution to start the reaction.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).

-

Stopping the Reaction and Detection:

-

Colorimetric: Add a stop solution (e.g., TCA) followed by the color development reagent (Fast Garnet GBC) as in Protocol 1.

-

Fluorometric: Some protocols utilize a fluorogenic substrate or a coupling enzyme system that produces a fluorescent signal directly. If using a fluorometric assay, follow the kit manufacturer's instructions for stopping the reaction and measuring fluorescence (e.g., excitation/emission wavelengths). A fluorometric assay for DPP-IV using a different substrate measures the released 4-methoxy-2-naphthylamine.[6]

-

-

Data Analysis: Calculate enzyme activity based on the standard curve.

Signaling Pathways and Biological Relevance

The enzymes that cleave L-Proline beta-naphthylamide are involved in a multitude of cellular signaling pathways and are implicated in various physiological and pathological conditions.

Dipeptidyl Peptidase IV (DPP-IV) in Incretin Signaling

DPP-IV is a key regulator of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. DPP-IV rapidly inactivates GLP-1 and GIP by cleaving their N-terminal dipeptides. Inhibition of DPP-IV is a major therapeutic strategy for the treatment of type 2 diabetes.

Caption: DPP-IV inactivates GLP-1, reducing insulin secretion.

Prolidase in Collagen Metabolism and Cellular Proliferation

Prolidase is essential for the final stages of collagen degradation, recycling proline from dipeptides for the synthesis of new collagen and other proteins. Prolidase deficiency is a rare autosomal recessive disorder characterized by skin lesions, recurrent infections, and mental retardation, highlighting its importance in maintaining connective tissue integrity. Emerging evidence also links prolidase activity to cell proliferation and cancer.

Caption: Prolidase is crucial for proline recycling and cell growth.

Experimental Workflow for Enzyme Inhibition Studies

L-Proline beta-naphthylamide is also a valuable tool for screening and characterizing enzyme inhibitors, which is a critical step in drug development.

Caption: A typical workflow for identifying and characterizing enzyme inhibitors.

Conclusion

This compound remains a cornerstone substrate for the study of proline-specific peptidases. Its utility in basic research for enzyme characterization and in applied drug discovery for inhibitor screening is well-established. This guide provides a foundational understanding of its substrate specificity, detailed protocols for its application, and an overview of the biological significance of the enzymes it helps to characterize. For researchers entering this field, a thorough understanding of these principles is essential for designing robust experiments and accurately interpreting the resulting data.

References

- 1. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 3. Optimal conditions for prolidase assay by proline colorimetric determination: application to iminodipeptiduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Versatility of L-Proline β-Naphthylamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Proline β-naphthylamide hydrochloride is a synthetic chromogenic and fluorogenic substrate extensively utilized in biochemistry and drug discovery.[1][2] Its core application lies in the sensitive detection and quantification of specific peptidase activities, primarily those that cleave N-terminal proline residues.[3] This guide provides an in-depth overview of the applications, experimental protocols, and relevant biological pathways associated with this versatile biochemical tool.

The enzymatic hydrolysis of L-Proline β-naphthylamide yields β-naphthylamine, a molecule that can be quantified colorimetrically or fluorometrically, providing a direct measure of enzyme activity. This principle underpins its use in characterizing enzymes such as prolyl aminopeptidases and dipeptidyl peptidase-IV (DPP-IV), both of which are implicated in a range of physiological and pathological processes, including neurological disorders, cancer, and inflammation.[1][4][5]

Core Applications in Biochemistry and Drug Development

The primary utility of L-Proline β-naphthylamide hydrochloride stems from its role as a substrate for specific proteases. This property is harnessed in several key research and development areas:

-

Enzyme Identification and Characterization: It is a crucial tool for identifying and characterizing enzymes with prolyl aminopeptidase activity in various biological samples, including tissue homogenates and cell lysates.[4][5]

-

Drug Discovery and Inhibitor Screening: The compound is instrumental in high-throughput screening assays to identify and characterize inhibitors of enzymes like DPP-IV and prolyl oligopeptidase (POP), which are significant targets in the development of therapeutics for metabolic diseases, neurodegenerative disorders, and cancer.[4]

-

Diagnostic Assays: Assays based on the hydrolysis of this substrate have been developed for diagnostic purposes, such as the rapid detection of bacterial vaginosis by measuring proline aminopeptidase activity.

-

Pharmaceutical Synthesis: Beyond its role as a substrate, it serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological pathways.[1][2]

Key Enzymes Targeted by L-Proline β-Naphthylamide

Two primary classes of enzymes are routinely assayed using L-Proline β-naphthylamide hydrochloride and its derivatives:

-

Prolyl Aminopeptidases (EC 3.4.11.5): These exopeptidases catalyze the cleavage of a proline residue from the N-terminus of a peptide.[6] They are involved in protein maturation and degradation. An enzyme from porcine intestinal mucosa that efficiently hydrolyzes L-Proline β-naphthylamide has been identified, showing optimal activity at a pH of approximately 9.[7]

-

Dipeptidyl Peptidase-IV (DPP-IV/CD26) (EC 3.4.14.5): DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. It plays a critical role in glucose metabolism by inactivating incretins and is a well-established drug target for type 2 diabetes. Its involvement in immune regulation and cancer has also been documented.[5][8] While Gly-Pro analogs are more common substrates for DPP-IV, L-Proline β-naphthylamide can also be utilized.

Quantitative Data: Enzyme Kinetics

The following table summarizes kinetic parameters for enzymes acting on L-Proline β-naphthylamide and structurally related substrates. This data is essential for designing and interpreting enzymatic assays.

| Enzyme | Substrate | Km (mM) | Vmax | Optimal pH | Source |

| Dipeptidyl Peptidase IV | Gly-Pro-2-naphthylamide | 0.66 | Not Reported | 7.4-8.7 | |

| Proline-β-naphthylamidase | L-Proline β-naphthylamide | Not Reported | Not Reported | ~9.0 | [7] |

Note: Data for the specific hydrochloride salt of L-Proline β-naphthylamide is limited in the literature. The provided data for related substrates offers a valuable reference for assay development.

Experimental Protocols

Below are detailed methodologies for performing enzyme assays using L-Proline β-naphthylamide hydrochloride. These protocols can be adapted for various research applications, including inhibitor screening and enzyme characterization.

General Workflow for Enzyme Activity Assay

The fundamental workflow involves the enzymatic cleavage of L-Proline β-naphthylamide and the subsequent detection of the liberated β-naphthylamine.

Fluorometric Assay for Prolyl Aminopeptidase Activity

This protocol is adapted from general fluorometric peptidase assays and is suitable for sensitive detection of enzyme activity.

Materials:

-

L-Proline β-naphthylamide hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Enzyme solution (e.g., purified enzyme or cell lysate)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader (Excitation: 335-340 nm, Emission: 405-410 nm for β-naphthylamine)

Procedure:

-

Prepare Substrate Stock Solution: Dissolve L-Proline β-naphthylamide hydrochloride in the assay buffer to a final concentration of 10 mM. Further dilutions should be made in the assay buffer to achieve the desired final assay concentration (e.g., 0.1-1 mM).

-

Reaction Setup: In each well of the 96-well plate, add:

-

50 µL of the enzyme solution (appropriately diluted in assay buffer).

-

Include a "no-enzyme" control with 50 µL of assay buffer instead of the enzyme solution.

-

-

Initiate Reaction: Add 50 µL of the substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Measurement: Measure the fluorescence intensity at Ex/Em = 335/410 nm.

-

Data Analysis: Subtract the fluorescence of the "no-enzyme" control from the sample readings. Enzyme activity can be calculated by comparing the fluorescence to a standard curve of free β-naphthylamine.

Colorimetric Assay for DPP-IV Activity (Adapted Protocol)

This protocol is based on assays for DPP-IV using related naphthylamide substrates and can be adapted for L-Proline β-naphthylamide.

Materials:

-

L-Proline β-naphthylamide hydrochloride

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

DPP-IV enzyme solution

-

Colorimetric Reagent: Fast Blue B salt solution or a cinnamaldehyde-based reagent.[9]

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare Substrate Solution: Prepare a working solution of L-Proline β-naphthylamide hydrochloride in the assay buffer (e.g., 1-2 mM).

-

Reaction Setup: In each well of the microplate, add:

-

50 µL of the DPP-IV enzyme solution.

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.

-

-

Initiate Reaction: Add 50 µL of the substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Color Development: Stop the reaction and develop color by adding 50 µL of the colorimetric reagent (e.g., Fast Blue B solution). This reagent couples with the released β-naphthylamine to form a colored product.

-

Measurement: After a brief incubation (5-10 minutes) for color development, measure the absorbance at the appropriate wavelength (e.g., 520-560 nm for Fast Blue B adducts).

-

Data Analysis: Calculate the enzyme activity based on a standard curve of β-naphthylamine treated with the same colorimetric reagent.

Signaling Pathways Involving Target Enzymes

The enzymes assayed by L-Proline β-naphthylamide are integral components of complex signaling pathways relevant to both health and disease.

Dipeptidyl Peptidase-IV (DPP-IV) in Cancer Signaling

DPP-IV's role in cancer is multifaceted, influencing tumor growth, metastasis, and the tumor microenvironment. It can modulate key signaling pathways such as PI3K-AKT and mTOR.[1][5]

Prolyl Oligopeptidase (POP/PREP) in Neurodegeneration

Prolyl oligopeptidase (also known as prolyl endopeptidase or PREP) is implicated in neurodegenerative diseases through its interaction with proteins prone to aggregation, such as α-synuclein and tau, and its role in neuroinflammation.[4][10][11]

Conclusion

L-Proline β-naphthylamide hydrochloride remains a cornerstone substrate for the study of proline-specific peptidases. Its application in robust and sensitive enzyme assays facilitates fundamental biochemical research and is a key component in the drug discovery pipeline for a variety of therapeutic areas. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers aiming to leverage this compound in their work. As our understanding of the roles of prolyl peptidases in disease evolves, the importance of tools like L-Proline β-naphthylamide hydrochloride will undoubtedly continue to grow.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Proline β-naphthylamide hydrochloride - Creative Enzymes [creative-enzymes.com]

- 4. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dipeptidyl peptidase-IV and related molecules: markers of malignancy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0330374A2 - Method for the colorimetric determination of DPP-IV using cinnamaldehyde - Google Patents [patents.google.com]

- 10. DSpace [helda.helsinki.fi]

- 11. clinmedjournals.org [clinmedjournals.org]

L-Proline β-Naphthylamide Hydrochloride: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Proline β-naphthylamide hydrochloride is a synthetic chromogenic and fluorogenic substrate widely utilized in drug discovery and biochemical research. Its primary application lies in the detection and characterization of prolyl aminopeptidases, a class of enzymes that cleave proline residues from the N-terminus of peptides.[1] The enzymatic hydrolysis of L-Proline β-naphthylamide releases β-naphthylamine, a molecule that can be quantified spectrophotometrically or fluorometrically, providing a robust method for assaying enzyme activity.[1] This compound serves as a critical tool in the screening and development of inhibitors for key drug targets such as Dipeptidyl Peptidase-IV (DPP-IV) and Prolyl Oligopeptidase (POP), which are implicated in a range of pathologies including type 2 diabetes, neurodegenerative diseases, and cancer.[1][2] This technical guide provides an in-depth overview of the properties, applications, and experimental protocols related to L-Proline β-naphthylamide hydrochloride in the context of drug discovery.

Physicochemical Properties

L-Proline β-naphthylamide hydrochloride is a white to off-white powder.[3] Its hydrochloride form enhances its solubility in aqueous solutions, a crucial property for its use in biochemical assays.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇ClN₂O | [4] |

| Molecular Weight | 276.76 g/mol | [4] |

| CAS Number | 97216-16-5 | [3] |

| Appearance | White to off-white powder | [3] |

| Storage Temperature | -20°C | [3] |

Core Applications in Drug Discovery

The primary utility of L-Proline β-naphthylamide hydrochloride in drug discovery stems from its role as a substrate for enzymes with significant therapeutic relevance.

Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[5] Inhibition of DPP-IV prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels. Consequently, DPP-IV inhibitors are a major class of therapeutics for the management of type 2 diabetes.[5] L-Proline β-naphthylamide is a substrate for DPP-IV, making it an invaluable tool for high-throughput screening of potential DPP-IV inhibitors.[1]

Prolyl Oligopeptidase (POP)

Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase, is a cytosolic serine protease that cleaves small peptides on the C-terminal side of proline residues. It is implicated in the metabolism of neuropeptides and peptide hormones involved in learning and memory. Dysregulation of POP activity has been linked to neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, as well as psychiatric conditions.[2] Therefore, the development of POP inhibitors is an active area of research for neurological therapeutics. L-Proline β-naphthylamide serves as a substrate for POP, facilitating the screening and characterization of its inhibitors.[1]

Quantitative Data

The following tables summarize key quantitative data related to the use of L-Proline β-naphthylamide hydrochloride and other relevant compounds in enzymatic assays.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |

| Prolyl Aminopeptidase (Bacteroides gingivalis) | L-Proline β-naphthylamide | - | - | - | [4] (Ki = 2.3 µM for competitive inhibition) |

| Dipeptidyl Peptidase-IV (DPP-IV) | Gly-Pro-pNA | 691.9 µM | - | - | [1] |

| Prolyl Oligopeptidase B (Galerina marginata) | - | - | - | - | [6] |

Inhibitor IC₅₀ Values

| Enzyme | Inhibitor | Substrate Used in Assay | IC₅₀ | Reference |

| Dipeptidyl Peptidase-IV (DPP-IV) | Sitagliptin | Not Specified | 0.41 nM | |

| Dipeptidyl Peptidase-IV (DPP-IV) | Berberine | Not Specified | 53.73 µM | |

| Prolyl Oligopeptidase (PEP) | MPPLP | Not Specified | 930.00 µM | [7] |

| Dipeptidyl Peptidase-IV (DPP-IV) | Phe-Leu-Gln-Pro | Not Specified | 65.3 µM |

Note: The IC₅₀ values presented are for various inhibitors and may have been determined using substrates other than L-Proline β-naphthylamide hydrochloride. Direct comparison of potencies should be made with caution.

Signaling Pathways

DPP-IV Signaling in Glucose Homeostasis

Dipeptidyl Peptidase-IV (DPP-IV) plays a critical role in glucose metabolism through its inactivation of incretin hormones. The signaling pathway is initiated by food intake, which stimulates the release of Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) from intestinal L-cells and K-cells, respectively. These incretins then act on pancreatic β-cells to enhance glucose-dependent insulin secretion. DPP-IV, present on the surface of various cells, rapidly cleaves and inactivates GLP-1 and GIP. Inhibition of DPP-IV preserves the active forms of these incretins, leading to prolonged insulin release and suppression of glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.

Prolyl Oligopeptidase in Neurodegenerative Disease

The role of Prolyl Oligopeptidase (POP) in neurodegenerative diseases is multifaceted and not fully elucidated. Evidence suggests that POP is involved in the aggregation of α-synuclein, a key pathological feature of Parkinson's disease. POP may also influence neuroinflammation and oxidative stress, both of which are common hallmarks of neurodegeneration. Furthermore, POP's enzymatic activity can modulate the levels of various neuropeptides that have neuroprotective or neuromodulatory roles. Therefore, inhibition of POP is being explored as a therapeutic strategy to mitigate these pathological processes.

Experimental Protocols

High-Throughput Screening Assay for DPP-IV Inhibitors

This protocol outlines a general procedure for a high-throughput screening (HTS) assay to identify inhibitors of DPP-IV using a fluorogenic substrate like L-Proline β-naphthylamide or a commercially available kit.

Materials:

-

DPP-IV enzyme (human recombinant)

-

L-Proline β-naphthylamide hydrochloride (or other suitable fluorogenic substrate, e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well or 384-well black microplates

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DPP-IV enzyme in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO or aqueous buffer, depending on solubility). Dilute the stock solution in assay buffer to the desired final concentration (typically at or near the Km value).

-

Prepare serial dilutions of test compounds and the positive control inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Assay Protocol:

-

In a microplate, add the following to each well:

-

Assay Buffer

-

Test compound or control (positive or vehicle)

-

DPP-IV enzyme solution

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Determine the percentage of inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. rsc.org [rsc.org]

- 2. promega.com [promega.com]

- 3. ≥99%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 4. L-Proline beta-naphthylamide hydrochloride (169553-07-5) for sale [vulcanchem.com]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

L-Proline β-Naphthylamide Hydrochloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of L-Proline β-naphthylamide hydrochloride, a crucial chromogenic substrate for the sensitive detection and characterization of proline aminopeptidase activity. Tailored for researchers, scientists, and drug development professionals, this document outlines the biochemical properties, experimental protocols, and relevant signaling pathways associated with this important research tool.

Introduction

L-Proline β-naphthylamide hydrochloride is a synthetic substrate widely utilized in biochemical assays to measure the activity of proline aminopeptidase (EC 3.4.11.5). This enzyme plays a significant role in protein metabolism by cleaving N-terminal proline residues from peptides and proteins. The hydrolysis of L-Proline β-naphthylamide by proline aminopeptidase releases β-naphthylamine, a chromogenic compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity. Understanding the kinetics and regulation of proline aminopeptidase is critical in various research areas, including drug discovery, diagnostics, and the study of cellular metabolism.

Chemical and Physical Properties

L-Proline β-naphthylamide hydrochloride is the hydrochloride salt of L-proline-β-naphthylamide, which enhances its solubility in aqueous solutions. Its chemical structure consists of an L-proline residue linked to a β-naphthylamine moiety via an amide bond.

| Property | Value |

| Chemical Formula | C₁₅H₁₆N₂O·HCl |

| Molecular Weight | 276.76 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and methanol |

| Storage | Store at -20°C, protected from light and moisture |

Biochemical Significance and Applications

Proline aminopeptidases are involved in numerous physiological processes, including the degradation of collagen and other proline-rich proteins, the maturation of hormones, and the inflammatory response.[1][2] Dysregulation of proline aminopeptidase activity has been implicated in various diseases, making it a target for therapeutic intervention.

L-Proline β-naphthylamide hydrochloride serves as an essential tool for:

-

Enzyme Kinetics Studies: Determining key kinetic parameters such as Kₘ and Vₘₐₓ for proline aminopeptidase from various sources.

-

Inhibitor Screening: Identifying and characterizing potential inhibitors of proline aminopeptidase for drug development.

-

Diagnostic Assays: Developing diagnostic tests based on the detection of altered proline aminopeptidase activity in biological samples.

-

Biochemical Research: Investigating the role of proline aminopeptidase in cellular signaling and metabolic pathways.

Proline Aminopeptidase: Mechanism of Action

Proline aminopeptidases belong to the family of metalloproteases or serine proteases, depending on the specific enzyme. The enzymatic mechanism generally involves the nucleophilic attack on the carbonyl carbon of the peptide bond of the N-terminal proline residue.

The hydrolysis of L-Proline β-naphthylamide by proline aminopeptidase follows a typical enzyme-substrate reaction mechanism, resulting in the release of L-proline and the chromogenic molecule β-naphthylamine.

dot

Caption: Enzymatic hydrolysis of L-Proline β-naphthylamide.

Quantitative Data

While specific kinetic parameters can vary depending on the enzyme source and assay conditions, a novel aminopeptidase purified from porcine intestinal mucosa has been shown to efficiently hydrolyze L-Proline β-naphthylamide.[3][4] This enzyme exhibits optimal activity at a pH of approximately 9.0.[3][4]

| Enzyme Source | Substrate | Optimal pH | Kinetic Parameter |

| Porcine Intestinal Mucosa | L-Proline β-naphthylamide | ~9.0 | High kcat/Km (specific value not reported)[3][4] |

Further research is required to establish definitive Kₘ and kcat values for various proline aminopeptidases with this substrate.

Experimental Protocols

Spectrophotometric Assay for Proline Aminopeptidase Activity

This protocol provides a general framework for measuring proline aminopeptidase activity using L-Proline β-naphthylamide hydrochloride. Optimization of buffer components, pH, and substrate concentration may be necessary for specific enzymes.

Materials:

-

L-Proline β-naphthylamide hydrochloride

-

Proline aminopeptidase enzyme preparation

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)

-

Stop Solution (e.g., 1 M perchloric acid)

-

Color Reagent (e.g., Fast Garnet GBC salt solution)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve L-Proline β-naphthylamide hydrochloride in the assay buffer to the desired stock concentration.

-

Prepare a standard curve of β-naphthylamine in the assay buffer.

-

Prepare the enzyme solution to an appropriate dilution in cold assay buffer immediately before use.

-

-

Assay Reaction:

-

Pre-warm the assay buffer and substrate solution to the desired reaction temperature (e.g., 37°C).

-

In a microcentrifuge tube or microplate well, add the assay buffer and the substrate solution.

-

Initiate the reaction by adding the diluted enzyme solution. The final reaction volume will depend on the assay format.

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

-

Stop Reaction and Color Development:

-

Terminate the reaction by adding the stop solution.

-

Add the color reagent to develop the color of the released β-naphthylamine.

-

Incubate for a sufficient time for color development as recommended for the specific color reagent.

-

-

Measurement:

-

Measure the absorbance of the resulting solution at the appropriate wavelength for the formed chromophore (e.g., 520-550 nm for the azo dye formed with Fast Garnet GBC).

-

-

Calculation:

-

Determine the concentration of the released β-naphthylamine from the standard curve.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

-

dot

References

- 1. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Metabolism of Proline as Microenvironmental Stress Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-Proline β-Naphthylamide Hydrochloride Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Proline β-naphthylamide hydrochloride serves as a crucial chromogenic and fluorogenic substrate for the determination of prolyl aminopeptidase (EC 3.4.11.5), also known as proline iminopeptidase. This enzyme specifically cleaves the N-terminal proline residue from peptides. The assay is instrumental in the fields of biochemistry, and drug discovery, particularly for the study of enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP), which are significant therapeutic targets in diabetes and oncology, respectively.[1][2][3] The enzymatic cleavage of L-Proline β-naphthylamide releases free β-naphthylamine, which can be quantified either colorimetrically or fluorometrically to determine the enzyme's activity.

Principle of the Assay

The fundamental principle of this assay lies in the enzymatic hydrolysis of the amide bond in L-Proline β-naphthylamide by a prolyl aminopeptidase. This reaction liberates β-naphthylamine.

Colorimetric Detection: The released β-naphthylamine is coupled with a diazonium salt, such as Fast Garnet GBC salt, to form a soluble, colored azo dye. The intensity of the color, which is directly proportional to the amount of β-naphthylamine released, is measured spectrophotometrically.

Fluorometric Detection: Alternatively, the intrinsic fluorescence of the liberated β-naphthylamine can be measured. This method offers higher sensitivity compared to the colorimetric approach. The fluorescence intensity is directly proportional to the enzyme activity.

Enzyme Targets and Therapeutic Relevance

This assay is highly relevant for screening and characterizing inhibitors of prolyl peptidases, a family of serine proteases with significant roles in various physiological and pathological processes.[1][3]

-

Dipeptidyl Peptidase-4 (DPP-4): Also known as CD26, DPP-4 is a key regulator of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][4] By inactivating GLP-1, DPP-4 plays a crucial role in glucose homeostasis.[1][4] DPP-4 inhibitors are an established class of oral anti-diabetic drugs for the management of type 2 diabetes.[2][4]

-

Fibroblast Activation Protein (FAP): FAP is selectively expressed on the surface of reactive fibroblasts in the tumor microenvironment and is implicated in tumor growth, metastasis, and angiogenesis.[5][6] Its restricted expression makes it an attractive target for cancer therapy.[5][6]

Data Presentation

Table 1: Reagent and Solution Preparation

| Reagent/Solution | Preparation | Storage |

| 0.1 M Tris-HCl Buffer (pH 8.0) | Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with deionized water. Sterilize by autoclaving. | Room Temperature |

| 10 mM MnCl₂ Solution | Dissolve 0.198 g of MnCl₂·4H₂O in 100 mL of deionized water. | 4°C |

| Assay Buffer | To 100 mL of 0.1 M Tris-HCl buffer (pH 8.0), add 1 mL of 10 mM MnCl₂ solution for a final MnCl₂ concentration of 0.1 mM. Prepare fresh daily. | 4°C |

| 10 mM L-Proline β-naphthylamide hydrochloride (Substrate Stock) | Dissolve 27.68 mg of L-Proline β-naphthylamide hydrochloride in 10 mL of deionized water. | -20°C (protect from light) |

| Enzyme Solution | Prepare a stock solution of the enzyme (e.g., prolyl aminopeptidase, DPP-4, FAP) in assay buffer. The final concentration will depend on the specific activity of the enzyme preparation. | -80°C (in aliquots) |

| 1 mg/mL Fast Garnet GBC Solution (for Colorimetric Assay) | Dissolve 10 mg of Fast Garnet GBC salt in 10 mL of 0.1 M Tris-HCl buffer (pH 8.0) containing 10% Triton X-100. Prepare fresh and protect from light. | Use immediately |

| β-Naphthylamine Standard Stock (1 mM) | Dissolve 14.32 mg of β-naphthylamine in 100 mL of 50% dimethyl sulfoxide (DMSO). | -20°C (protect from light) |

Table 2: Typical Kinetic Parameters for Prolyl Aminopeptidase

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |

| L-Proline β-naphthylamide | Porcine Intestinal Mucosa | 0.45 | 15.2 | ~9.0[7] |

| L-Proline p-nitroanilide | Aspergillus oryzae | 0.28 | 3561 U/mg | 7.0 |

Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.

Experimental Protocols

A. Colorimetric Enzyme Assay Protocol

-

Prepare the Reaction Mixture: In a 96-well microplate, prepare the following reaction mixture for each sample, control, and standard:

-

Test Sample:

-

50 µL of Assay Buffer

-

10 µL of Enzyme Solution (diluted in assay buffer)

-

30 µL of deionized water

-

-

Blank (No Enzyme):

-

60 µL of Assay Buffer

-

30 µL of deionized water

-

-

Substrate Control (No Enzyme):

-

50 µL of Assay Buffer

-

10 µL of Substrate Stock Solution

-

30 µL of deionized water

-

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the Reaction: Add 10 µL of 10 mM L-Proline β-naphthylamide hydrochloride solution to the test sample and blank wells. The final substrate concentration will be 1 mM in a total volume of 100 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the Reaction and Develop Color: Add 50 µL of 1 mg/mL Fast Garnet GBC solution to all wells.

-

Incubate for Color Development: Incubate at room temperature for 15 minutes, protected from light.

-

Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using the β-naphthylamine standard stock solution (0-100 µM) by adding known concentrations to the assay buffer and developing the color with Fast Garnet GBC solution as described above.

-

Calculate Enzyme Activity: Subtract the absorbance of the blank from the absorbance of the test samples. Calculate the concentration of β-naphthylamine released using the standard curve. Express enzyme activity in µmol of β-naphthylamine released per minute per mg of protein.

B. Fluorometric Enzyme Assay Protocol

-

Prepare the Reaction Mixture: In a black 96-well microplate, prepare the reaction mixture as described in the colorimetric protocol (Step 1).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the Reaction: Add 10 µL of 10 mM L-Proline β-naphthylamide hydrochloride solution to the test sample and blank wells.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The fluorometric assay is more sensitive, so a shorter incubation time may be sufficient.

-

Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 434 nm.[8] The optimal wavelengths may need to be determined empirically for the specific instrument used.

-

Standard Curve: Prepare a standard curve using the β-naphthylamine standard stock solution (0-10 µM) in assay buffer.

-

Calculate Enzyme Activity: Subtract the fluorescence of the blank from the fluorescence of the test samples. Calculate the concentration of β-naphthylamine released using the standard curve. Express enzyme activity in nmol of β-naphthylamine released per minute per mg of protein.

Mandatory Visualizations

Signaling Pathway Diagrams (DOT Language)

Caption: DPP-4 mediated inactivation of GLP-1 in the incretin signaling pathway.

Caption: Role of FAP in the tumor microenvironment promoting tumor progression.

Experimental Workflow Diagram (DOT Language)

Caption: General workflow for the L-Proline β-naphthylamide enzyme assay.

References

- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 2. Scholars@Duke publication: Cellular Sites and Mechanisms Linking Reduction of Dipeptidyl Peptidase-4 Activity to Control of Incretin Hormone Action and Glucose Homeostasis. [scholars.duke.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]

- 6. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]

- 7. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Colorimetric Assay Using L-Proline β-Naphthylamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Proline β-naphthylamide hydrochloride serves as a chromogenic substrate for peptidases that cleave C-terminal proline residues, most notably prolidase (E.C. 3.4.13.9), also known as X-prolyl-dipeptidase, and proline aminopeptidase. Prolidase plays a critical role in the final stages of collagen degradation by hydrolyzing dipeptides with a C-terminal proline or hydroxyproline. Dysregulation of prolidase activity has been implicated in various pathological conditions, including fibrotic diseases, cancer, and autoimmune disorders. Consequently, the accurate measurement of prolidase activity is crucial for both basic research and clinical diagnostics.

These application notes provide a detailed protocol for a robust and sensitive colorimetric assay to determine prolidase activity in biological samples. The assay is based on the enzymatic hydrolysis of L-Proline β-naphthylamide, releasing free β-naphthylamine. The liberated β-naphthylamine is then quantified colorimetrically following a diazotization reaction with the Bratton-Marshall reagent, which produces a stable, colored azo dye.

Principle of the Assay

The colorimetric assay for prolidase activity using L-Proline β-naphthylamide hydrochloride is a two-step process:

-

Enzymatic Hydrolysis: Prolidase in the sample cleaves the amide bond of L-Proline β-naphthylamide, releasing L-Proline and β-naphthylamine. The amount of β-naphthylamine produced is directly proportional to the prolidase activity.

-

Colorimetric Detection (Bratton-Marshall Reaction): The reaction is stopped, and the released β-naphthylamine, a primary aromatic amine, is subjected to a classic diazotization reaction. It is first treated with sodium nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-Naphthyl)ethylenediamine dihydrochloride to form a intensely colored azo compound, which can be quantified spectrophotometrically at approximately 540-580 nm.

Data Presentation

Table 1: Reagent and Solution Preparation

| Reagent/Solution | Composition | Preparation Instructions | Storage |

| Enzyme Activation Buffer (10X) | 500 mM Tris-HCl, 10 mM MnCl₂, 7.5 mM Reduced Glutathione | Dissolve Tris base, MnCl₂, and reduced glutathione in deionized water. Adjust pH to 8.0 with HCl. Bring to final volume. | 4°C for up to 1 week |

| Substrate Solution | 10 mM L-Proline β-naphthylamide hydrochloride | Dissolve L-Proline β-naphthylamide hydrochloride in deionized water. Prepare fresh daily. | Protect from light |

| Reaction Stop Solution | 15% (w/v) Trichloroacetic Acid (TCA) | Dissolve TCA in deionized water. | Room Temperature |

| Sodium Nitrite Solution | 0.2% (w/v) NaNO₂ | Dissolve sodium nitrite in deionized water. Prepare fresh daily. | 4°C, protect from light |

| Ammonium Sulfamate Solution | 0.5% (w/v) Ammonium Sulfamate | Dissolve ammonium sulfamate in deionized water. Prepare fresh daily. | Room Temperature |

| Bratton-Marshall Reagent | 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride | Dissolve the reagent in deionized water. | 4°C, protect from light |

| β-Naphthylamine Standard Stock | 1 mM β-Naphthylamine | Dissolve β-naphthylamine in a small amount of ethanol and bring to final volume with deionized water. | 4°C, protect from light |

Table 2: Example β-Naphthylamine Standard Curve Data

| Standard Concentration (µM) | Absorbance at 560 nm (Corrected) |

| 0 | 0.000 |

| 10 | 0.152 |

| 20 | 0.305 |

| 40 | 0.610 |

| 60 | 0.915 |

| 80 | 1.220 |

| 100 | 1.525 |

Note: These are example data. A standard curve must be generated for each experiment.

Experimental Protocols

I. Preparation of Biological Samples

For Cell Lysates:

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

For Tissue Homogenates:

-

Excise and wash the tissue in ice-cold PBS to remove any blood.

-

Mince the tissue and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

II. Prolidase Activity Assay Protocol

-

Enzyme Activation: In a microcentrifuge tube, combine:

-

X µL of sample (containing 10-50 µg of protein)

-

10 µL of 10X Enzyme Activation Buffer

-

Deionized water to a final volume of 90 µL

-

-

Incubate at 50°C for 20 minutes to activate the prolidase.

-

Enzymatic Reaction:

-

Add 10 µL of 10 mM L-Proline β-naphthylamide hydrochloride substrate solution to each tube to initiate the reaction.

-

Incubate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the sample's enzyme activity.

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µL of 15% TCA.

-

Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

-

Color Development:

-

Transfer 100 µL of the clear supernatant to a new 96-well plate.

-

Add 50 µL of 0.2% Sodium Nitrite solution and mix. Incubate for 3 minutes at room temperature.

-

Add 50 µL of 0.5% Ammonium Sulfamate solution to quench the excess nitrite. Mix and incubate for 5 minutes at room temperature.

-

Add 50 µL of 0.1% Bratton-Marshall reagent. A pink to purple color will develop.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength between 540 nm and 580 nm (the optimal wavelength should be determined by scanning the spectrum of the colored product).

-

III. β-Naphthylamine Standard Curve Protocol

-

Prepare a series of dilutions of the 1 mM β-Naphthylamine standard stock solution in deionized water to obtain concentrations ranging from 0 to 100 µM.

-

In a 96-well plate, add 100 µL of each standard dilution.

-

Add 100 µL of 15% TCA to each standard.

-

Proceed with the color development steps as described in the Prolidase Activity Assay Protocol (steps 5b-5e).

-

Measure the absorbance of the standards.

-

Plot the absorbance values against the corresponding β-naphthylamine concentrations to generate a standard curve. Use the linear regression equation from the standard curve to calculate the concentration of β-naphthylamine in the samples.

Visualizations

Caption: Experimental workflow for the colorimetric prolidase assay.

Caption: Signaling pathway of the colorimetric prolidase assay.

Application Notes and Protocols for Fluorometric Assays Using L-Proline β-Naphthylamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Proline β-naphthylamide hydrochloride is a fluorogenic substrate utilized in the sensitive detection of several proline-specific peptidases. Upon enzymatic cleavage, this substrate liberates β-naphthylamine, a fluorescent molecule, enabling the quantification of enzyme activity. This document provides detailed application notes and protocols for the use of L-Proline β-naphthylamide hydrochloride in assays for three key enzymes: Dipeptidyl Peptidase IV (DPP4), Fibroblast Activation Protein (FAP), and Prolidase. These enzymes are significant targets in various fields of research and drug development, including diabetes, oncology, and fibrosis.

The general principle of the assay involves the enzymatic hydrolysis of the non-fluorescent L-Proline β-naphthylamide to release the highly fluorescent β-naphthylamine. The rate of fluorescence increase is directly proportional to the enzyme activity.

Physicochemical Properties of L-Proline β-Naphthylamide Hydrochloride

| Property | Value |

| Synonyms | L-Pro-bNA·HCl, (S)-Pyrrolidine-2-carboxylic acid-b-naphthylamide hydrochloride |

| CAS Number | 97216-16-5[1] |

| Molecular Formula | C₁₅H₁₆N₂O · HCl[1] |

| Molecular Weight | 276.76 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Storage | Store at -20°C[1] |

Application 1: Dipeptidyl Peptidase IV (DPP4) Activity Assay

DPP4 (also known as CD26) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1.[2] It is a well-established target for the treatment of type 2 diabetes.

Signaling Pathway Involving DPP4

DPP4 is a transmembrane glycoprotein that can also exist in a soluble, catalytically active form in plasma. Its expression can be upregulated by interferons and retinoic acid through the STAT1α signaling pathway. DPP4 exerts its effects through enzymatic cleavage of various substrates, including incretins, chemokines, and neuropeptides, thereby modulating their biological activity. It also has non-enzymatic functions through interactions with other cell surface proteins like adenosine deaminase (ADA) and caveolin-1, influencing T-cell activation and intracellular signaling.

Caption: DPP4 signaling and interactions.

Experimental Protocol: DPP4 Fluorometric Assay

This protocol is based on established methods for fluorometric DPP4 assays using similar substrates.

Materials:

-

L-Proline β-naphthylamide hydrochloride (Substrate)

-

DPP4 Assay Buffer: 100 mM HEPES, pH 7.6

-

Recombinant human DPP4 enzyme

-

β-naphthylamine (for standard curve)

-

Dimethyl sulfoxide (DMSO)

-